molecular formula C17H22FN3O3S2 B2706583 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine CAS No. 1428357-23-6

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine

Cat. No. B2706583
CAS RN: 1428357-23-6
M. Wt: 399.5
InChI Key: LAAQEPHGHKBELM-UHFFFAOYSA-N
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Description

1-((5-fluoro-2-methoxyphenyl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a useful research compound. Its molecular formula is C17H22FN3O3S2 and its molecular weight is 399.5. The purity is usually 95%.
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Scientific Research Applications

Dopamine and Serotonin Antagonism

Research on similar compounds with structural similarities has shown potential in acting as antagonists to dopamine D-2 and serotonin 5-HT2 receptors. For example, studies on derivatives of 1-(4-fluorophenyl)-1H-indoles have revealed potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in the development of antipsychotic medications with atypical profiles resembling clozapine. These findings suggest that compounds with related structures could have applications in treating neuropsychiatric disorders through modulation of dopaminergic and serotonergic systems (Perregaard et al., 1992).

Hypoglycemic Activity

In the realm of diabetes research, structural analogs, particularly those modifying sulfonyl piperidine derivatives, have been explored for their hypoglycemic properties. Compounds such as repaglinide, derived from benzoic acid modifications, demonstrate significant activity in lowering blood sugar levels. This suggests that related compounds could be explored for their potential in managing type 2 diabetes by influencing insulin release or modulating glucose metabolism pathways (Grell et al., 1998).

Antibacterial and Antifungal Applications

Compounds with fluoro and sulfonyl modifications have shown promising antibacterial and antifungal activities. The synthesis of novel spiroid thiazolidin-4-one derivatives from sulfa drugs, for instance, has yielded compounds with significant antimicrobial activities against various pathogens. This indicates potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Makki et al., 2016).

Anticancer Properties

Research into piperidine derivatives, particularly those incorporating 1,3,4-oxadiazole and sulfonyl groups, has explored their potential as anticancer agents. For example, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown promise in acting as strong anticancer agents. This suggests that similar compounds could be explored for their efficacy in inhibiting cancer cell growth or inducing apoptosis in cancer cells (Rehman et al., 2018).

Serotonergic System Modulation

Compounds targeting serotonin receptors, such as 5-HT1A, have applications in studying brain functions and treating disorders like depression and anxiety. Radiolabeled antagonists for 5-HT1A receptors, for instance, have been used in positron emission tomography (PET) studies to understand serotonergic neurotransmission, indicating potential applications in neuroscientific research and the development of therapeutic agents for neuropsychiatric conditions (Plenevaux et al., 2000).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3S2/c1-20-10-7-19-17(20)25-12-13-5-8-21(9-6-13)26(22,23)16-11-14(18)3-4-15(16)24-2/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAQEPHGHKBELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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